molecular formula C18H12Cl2N2O4 B2794955 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054547-45-3

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2794955
CAS No.: 1054547-45-3
M. Wt: 391.2
InChI Key: LBYRBQIQTNDUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(E)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic chemical compound of significant interest in agricultural chemical research and development. This anilide derivative features a cyanoacrylic acid core structure, a motif known to exhibit diverse biological activity. While specific mechanistic studies on this exact compound are proprietary, research on highly similar structures indicates that such molecules are frequently investigated for their potential herbicidal, fungicidal, and insecticidal properties . The molecular structure, which includes a phenoxyacetic acid chain and a 3,5-dichloroanilino group, suggests it may function as a synthetic auxin mimic or interfere with other essential plant physiological processes . Its primary research value lies in its use as a key intermediate for the synthesis of more complex active ingredients and as a standard in bioassay screenings to discover novel pest control agents . Researchers utilize this compound to explore structure-activity relationships (SAR), helping to optimize efficacy and understand the interaction between chemical structure and biological target engagement . This product is intended for laboratory research purposes exclusively. This compound is strictly for research use in controlled settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-6-14(20)8-15(7-13)22-18(25)12(9-21)5-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYRBQIQTNDUIL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichloroaniline Intermediate: This step involves the nitration of aniline followed by reduction to form 3,5-dichloroaniline.

    Synthesis of the Cyano Intermediate: The dichloroaniline is then reacted with acrylonitrile under basic conditions to introduce the cyano group.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the cyano intermediate with phenoxyacetic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Substituents / Functional Groups Molecular Weight (g/mol) LogP (XLogP3) Key Differences vs. Target Compound Reference
Target Compound 3,5-dichloroanilino, cyano, E-propenyl, phenoxy acetic acid Not provided Not provided N/A
Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) 2,6-dichloroanilino, phenylacetic acid 296.1 4.5 Cl positions (2,6 vs. 3,5); lacks cyano/propenyl groups
490-M06 () Methoxyimino, hydroxymethylphenoxy Not provided Not provided Replaces cyano with methoxyimino; lacks Cl substituents
2-(5-chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid () Indole ring, 5-Cl, diphenyl groups 377.8 4.4 Indole vs. phenoxy backbone; higher lipophilicity
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid () 3,5-dichlorophenyl, cyclopropylamino Not provided Not provided Cyclopropylamino vs. cyano/propenyl; similar Cl positioning

Pharmacological and Metabolic Implications

Diclofenac
  • Activity: A potent NSAID targeting cyclooxygenase (COX) enzymes. The 2,6-dichloroanilino group enhances COX-2 selectivity .
  • The cyano group could increase metabolic stability compared to diclofenac’s carboxylic acid, which undergoes glucuronidation .
490-M Series ()
  • Metabolism: Compounds like 490-M06 (methoxyimino derivative) are metabolized via hydroxylation and glucuronidation. The target’s cyano group may resist oxidation, prolonging its half-life .
Indole-Based Analog ()
  • Lipophilicity: The indole derivative’s LogP (4.4) suggests high membrane permeability. The target compound’s phenoxy backbone and cyano group may reduce lipophilicity, balancing solubility and bioavailability .
Cyclopropylamino Derivative ()
  • Substituent Effects: The cyclopropylamino group in ’s compound could enhance metabolic stability via steric shielding. In contrast, the target’s cyano group may engage in polar interactions, influencing solubility .

Environmental and Toxicological Considerations

  • Diclofenac: Known for environmental persistence and aquatic toxicity due to its stable aromatic structure . The target compound’s cyano and propenyl groups may increase biodegradability but require toxicity testing.
  • PPCPs (): Compounds like triclosan and ibuprofen exhibit microalgal growth inhibition. The target’s dichloroanilino group warrants ecotoxicological evaluation .

Biological Activity

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Phenoxy group : Contributes to its interaction with biological targets.
  • Cyano group : Imparts reactivity and potential for biological activity.
  • Dichloroanilino moiety : Enhances specificity towards certain enzymes or receptors.

The molecular formula is C18H16Cl2N2O4C_{18}H_{16}Cl_2N_2O_4 with a molecular weight of approximately 397.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor , which is crucial in regulating gene expression. Inhibition of HDACs can lead to:

  • Altered gene expression : Affecting cell proliferation and apoptosis.
  • Potential anticancer properties : By inducing cell cycle arrest and promoting differentiation in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
HDAC InhibitionInduces apoptosis in cancer cells
Anticancer ActivityReduces tumor growth in vitro
Enzyme InteractionInhibits specific kinases involved in cell signaling

Case Studies

  • Anticancer Efficacy
    • A study assessed the compound's effects on various cancer cell lines (e.g., breast and prostate cancer). Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against malignancies.
  • Mechanistic Insights
    • Research demonstrated that the compound interacts with HDACs, leading to increased acetylation levels of histones and non-histone proteins, which is associated with enhanced transcriptional activation of tumor suppressor genes.
  • Comparative Studies
    • The compound was compared with other known HDAC inhibitors. It exhibited comparable or superior efficacy in reducing tumor viability, highlighting its therapeutic potential in oncology.

Q & A

Q. What are the key structural features and physicochemical properties of this compound that influence its reactivity?

The compound features an (E)-configured α,β-unsaturated ketone, a 3,5-dichloroanilino group, and a phenoxyacetic acid moiety. The electron-withdrawing cyano and dichloro groups enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. The conjugated system stabilizes intermediates in reactions like Michael additions. Crystallographic studies of analogous dichloroaniline derivatives reveal planar geometries that favor π-π stacking, impacting solubility and crystal packing .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on structurally similar compounds, this derivative may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid incompatible materials like strong oxidizers. Store at 2–8°C under inert gas to prevent decomposition .

Q. What standard synthetic routes are used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3,5-dichloroaniline with ethyl cyanoacetate to form the β-ketonitrile intermediate.
  • Step 2: Knoevenagel reaction with 2-hydroxyacetophenone to introduce the α,β-unsaturated ketone.
  • Step 3: Alkylation with bromoacetic acid to attach the phenoxyacetic acid group. Yields are optimized using catalysts like piperidine and polar aprotic solvents (DMF or DMSO) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Confirm regiochemistry of the dichloroanilino group and E/Z configuration.
  • HPLC-MS: Assess purity (>95%) and detect degradation products.
  • X-ray crystallography: Resolve stereochemical ambiguities (e.g., planarity of the enone system) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Catalyst screening: Use DBU or DMAP to enhance Knoevenagel reaction efficiency.
  • Solvent optimization: Replace DMF with recyclable ionic liquids to reduce waste.
  • Microwave-assisted synthesis: Reduce reaction time from 24 hours to 2–4 hours at 80°C .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. null effects)?

  • Dose-response analysis: Test across a wider concentration range (nM to mM).
  • Target specificity assays: Use kinase profiling or ELISA to identify off-target interactions.
  • Metabolic stability studies: Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What methodologies elucidate interaction mechanisms between this compound and protein targets?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to receptors like COX-2.
  • Molecular docking: Simulate binding poses using AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of active sites).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can solubility and stability challenges be addressed in formulation studies?

  • Co-solvent systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • pH adjustment: Stabilize the carboxylic acid moiety at pH 6.5–7.4.
  • Lyophilization: Prepare stable amorphous solid dispersions .

Q. What computational approaches predict the compound’s reactivity and degradation pathways?

  • DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD simulations: Predict hydrolysis rates under physiological conditions.
  • QSPR models: Corrogate substituent effects (e.g., Cl vs. F) on bioactivity .

Q. What in vitro/in vivo models are suitable for comprehensive toxicity profiling?

  • Ames test: Screen for mutagenicity using TA98 and TA100 strains.
  • hERG assay: Assess cardiac toxicity via patch-clamp electrophysiology.
  • Zebrafish embryotoxicity: Evaluate developmental endpoints (LC50, teratogenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.